molecular formula C13H15Cl2NO2 B2600503 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid CAS No. 1042911-09-0

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid

Cat. No.: B2600503
CAS No.: 1042911-09-0
M. Wt: 288.17
InChI Key: PWCDDINVXLZDFF-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid (CAS 1042911-09-0) is a high-purity chemical building block with a molecular formula of C13H15Cl2NO2 and a molecular weight of 288.17 g/mol. This compound is supplied for research applications and is a key synthetic intermediate in medicinal chemistry, particularly in the structure-activity relationship (SAR) study and development of novel therapeutic agents . Compounds based on the piperidine-2-carboxylic acid (also known as pipecolic acid) scaffold are recognized as important pharmacophores in drug discovery . Researchers utilize this specific benzyl-substituted analog in the design and synthesis of potential antagonists for various biological targets. For instance, structurally related trisubstituted pyrimidine compounds incorporating this pharmacophore have demonstrated potent activity as CCR4 antagonists, which is a target of interest in allergic inflammatory conditions such as asthma and atopic dermatitis . The presence of the 2,5-dichlorobenzyl group contributes to the molecule's steric and electronic properties, which can be critical for optimizing binding affinity and selectivity in biological assays. This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle the material with appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area . To ensure stability, the compound must be stored sealed in a dry environment at 2-8°C . This chemical is intended for research and further manufacturing purposes only and is not for direct human use or consumption.

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-10-4-5-11(15)9(7-10)8-16-6-2-1-3-12(16)13(17)18/h4-5,7,12H,1-3,6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCDDINVXLZDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid typically involves the following steps:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules and as a reagent in various chemical reactions. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

2. Biology

Research indicates that 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid may interact with biological macromolecules, potentially influencing enzyme activity and receptor interactions. Studies have suggested its role in modulating neurotransmitter systems, particularly dopamine signaling pathways . This interaction is crucial for understanding its biological effects and potential therapeutic applications.

3. Medicine

The compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have applications in developing new pharmaceuticals targeting various conditions, including neurological disorders. Its ability to inhibit the reuptake of neurotransmitters positions it as a candidate for further research in treating depression and anxiety disorders .

Case Studies and Experimental Findings

Several experimental studies have highlighted the compound's biological activities:

  • Dopamine Receptor Interaction : In vitro assays demonstrated that this compound could modulate dopamine D2 receptor endocytosis. This modulation is significant for understanding its role in neurotransmission and potential impacts on psychiatric conditions .
  • Neurotransmitter Reuptake Inhibition : Functional studies indicated that the compound could inhibit the reuptake of monoamines, suggesting it may enhance neurotransmitter availability in synaptic clefts. This property is particularly relevant for developing antidepressants.

Data Tables

Application Area Description Key Findings
ChemistryBuilding block for organic synthesisUsed in various chemical reactions
BiologyModulates enzyme activity and receptor interactionsInfluences dopamine signaling pathways
MedicinePotential therapeutic applicationsInvestigated for treating depression and anxiety

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Research Findings and Data Analysis

Table 2: Experimental Data on Analog Similarity

Compound Name Similarity Index* Notable Properties
Methyl N-Cbz-piperidine-2-carboxylate 0.97 High lipophilicity; ester stability
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate 0.96 Dual ester groups; enhanced metabolic stability
(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid 0.92 Rigid aromatic system; chiral center

*Similarity Index: Computed based on structural overlap with piperidine-carboxylic acid derivatives .

Critical Insights :

  • Regioisomeric dichlorobenzyl substitutions (2,5 vs.

Biological Activity

1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid (CAS No. 1042911-09-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzyl group and a carboxylic acid functional group. Its chemical structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the synthesis of derivatives with enhanced biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, although detailed pathways remain under investigation. Initial studies suggest that it may inhibit key signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory properties by inhibiting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal in inflammatory signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer activity . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology. For example, it demonstrated an IC50 value comparable to established chemotherapeutics in certain cancer cell lines .

Case Studies

  • A study explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. It was found that modifications to the piperidine ring significantly affected biological activity, emphasizing the importance of the dichlorobenzyl substitution in maintaining potency .
  • Another investigation focused on the compound's potential as a telomerase inhibitor. Results indicated that related compounds showed promising inhibitory effects against telomerase in vitro, suggesting that similar mechanisms might be applicable to this compound .

Data Tables

Biological ActivityIC50 ValueReference
Anti-inflammatoryNot specified
Anticancer (HepG2)6.5 ± 0.2 μM
AntimicrobialNot specified

Q & A

Q. What are the recommended methods for synthesizing 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid in a laboratory setting?

A robust synthesis protocol involves coupling 2,5-dichlorobenzyl chloride with piperidine-2-carboxylic acid under basic conditions. Key steps include:

  • Nucleophilic substitution : React piperidine-2-carboxylic acid with 2,5-dichlorobenzyl chloride in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours.
  • Acid-base workup : Neutralize the reaction mixture with dilute HCl to precipitate the product.
  • Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane gradient).
    Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield via melting point analysis (expected range: 250–260°C) .

Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?

A multi-technique approach is critical:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperidine carbons at 40–60 ppm).
  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95%).
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond angles.
    Cross-reference spectral data with computational predictions (e.g., Gaussian or ORCA software) to resolve ambiguities .

Q. What solvent systems are optimal for dissolving this compound in experimental protocols?

Solubility is highly solvent-dependent:

  • Polar aprotic solvents : DMF or dimethyl sulfoxide (DMSO) are effective for dissolution at elevated temperatures (50–60°C).
  • Aqueous mixtures : Limited solubility in water, but 10–20% ethanol/water mixtures can stabilize the compound for biological assays.
  • Acidic conditions : Use dilute HCl (pH 2–3) to protonate the piperidine nitrogen, enhancing aqueous solubility.
    Conduct solubility screens using UV-Vis spectroscopy to quantify saturation points .

Advanced Research Questions

Q. What strategies resolve contradictions between computational reactivity predictions and experimental results?

Address discrepancies through iterative validation:

  • Parameter optimization : Re-examine computational settings (e.g., basis sets, solvation models in DFT calculations) to align with experimental conditions.
  • Experimental replication : Repeat syntheses under controlled atmospheres (e.g., inert gas) to rule out oxidative byproducts.
  • Alternative models : Compare results across multiple software (e.g., Gaussian, COMSOL Multiphysics) and validate with kinetic studies (e.g., stopped-flow spectrometry).
    Publish negative results to refine theoretical frameworks .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives?

Implement a 2k^k factorial design to evaluate variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).
  • Responses : Yield (%) and enantiomeric excess (ee).
  • Analysis : Use ANOVA to identify significant interactions and construct response surface models.
    For example, a study might reveal that catalyst loading has a non-linear effect on ee, requiring gradient optimization .

Q. What methodologies study the stability and decomposition pathways of this compound under varying conditions?

Adopt accelerated stability testing:

  • Thermal stress : Heat samples at 40–80°C for 1–4 weeks; monitor degradation via HPLC-MS.
  • Photolytic exposure : Use UV chambers (λ = 254 nm) to simulate light-induced decomposition.
  • Hydrolytic studies : Incubate in buffers (pH 1–13) and quantify degradation products (e.g., dichlorobenzyl alcohol via GC-MS).
    Identify decomposition pathways (e.g., cleavage of the benzyl-piperidine bond) and model kinetics using Arrhenius plots .

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